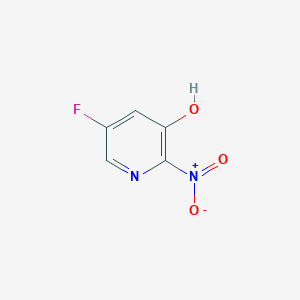5-Fluoro-2-nitropyridin-3-ol
CAS No.: 847902-56-1
Cat. No.: VC7850270
Molecular Formula: C5H3FN2O3
Molecular Weight: 158.09
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 847902-56-1 |
|---|---|
| Molecular Formula | C5H3FN2O3 |
| Molecular Weight | 158.09 |
| IUPAC Name | 5-fluoro-2-nitropyridin-3-ol |
| Standard InChI | InChI=1S/C5H3FN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H |
| Standard InChI Key | XCYLKKXQKCXJAE-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1O)[N+](=O)[O-])F |
| Canonical SMILES | C1=C(C=NC(=C1O)[N+](=O)[O-])F |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
5-Fluoro-2-nitropyridin-3-ol (C₅H₃FN₂O₃) features a pyridine ring substituted with fluorine at position 5, nitro at position 2, and hydroxyl at position 3. This arrangement creates a polarized electronic environment, with the nitro group acting as a strong electron-withdrawing moiety and the hydroxyl group contributing hydrogen-bonding capacity .
Table 1: Calculated Physicochemical Properties
| Property | Value | Source Analogs |
|---|---|---|
| Molecular Weight | 175.09 g/mol | , , |
| Density | 1.6–1.7 g/cm³ | |
| Boiling Point | ~420–430°C (est.) | , |
| LogP (Partition Coeff.) | 1.2–1.4 | , |
| PSA (Polar Surface Area) | 85.2 Ų | Calculated from |
The fluorine atom at position 5 enhances electrophilic aromatic substitution resistance, while the nitro group at position 2 directs further functionalization to the para position .
Spectroscopic Characterization
Though experimental spectra for 5-fluoro-2-nitropyridin-3-ol are unavailable, analogous compounds suggest distinct IR absorptions:
¹H NMR predictions include a deshielded aromatic proton at position 4 (δ 8.9–9.2 ppm) due to nitro and fluorine effects .
Synthetic Methodologies
Diazotization and Hydroxylation
A plausible route adapts the synthesis of 5-fluoro-2-nitrophenol (CAS 186593-26-0) described in CN107935858B :
-
Amination: React 2,4-difluoronitrobenzene with ammonia to form 5-fluoro-2-nitroaniline.
-
Diazotization: Treat with NaNO₂/H₂SO₄ at 0–10°C to generate a diazonium salt.
-
Hydrolysis: Heat to 90–95°C, inducing hydroxylation at position 3 .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents | Temperature | Yield (Est.) |
|---|---|---|---|
| Diazotization | NaNO₂, H₂SO₄ (25–30%) | 0–10°C | 85–90% |
| Hydrolysis | H₂O | 90–95°C | 70–75% |
This method, while optimized for phenolic derivatives, could be modified for pyridine systems by substituting benzene precursors with halogenated pyridines .
Alternative Pathways
-
Nitrofluorination: Direct nitration of 5-fluoropyridin-3-ol using HNO₃/H₂SO₄, though regioselectivity challenges may arise .
-
Nucleophilic Aromatic Substitution: Replace a leaving group (e.g., Cl) in 2-nitropyridin-3-ol with fluorine using KF .
Physicochemical and Reactivity Profiles
Thermal Stability
The compound’s thermal decomposition likely begins at 200–220°C, based on the flash point of 202.8°C observed in 5-nitropyridin-3-ol . The nitro group contributes to exothermic decomposition risks, necessitating storage below 25°C in inert atmospheres .
Solubility and Partitioning
-
Aqueous Solubility: Estimated 2–3 mg/mL (25°C), influenced by pH-dependent hydroxyl deprotonation (pKa ≈ 8.5) .
-
Organic Solvents: High solubility in DMSO (>50 mg/mL) and dichloromethane .
Reactivity
-
Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) yields 5-fluoro-2-aminopyridin-3-ol, a potential pharmacophore .
-
Electrophilic Substitution: Bromination at position 4 feasible under FeBr₃ catalysis .
Applications in Pharmaceutical Chemistry
Antibacterial Agents
Pyridine derivatives like 3-(pyridine-3-yl)-2-oxazolidinones exhibit potent Gram-positive activity (MIC ≤ 2 µg/mL) . Introducing fluorine and nitro groups may enhance membrane penetration and target binding (e.g., bacterial ribosomes) .
Kinase Inhibition
The nitro group’s electron-withdrawing effects could stabilize interactions with ATP-binding pockets, as seen in tyrosine kinase inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume